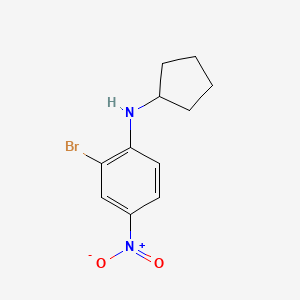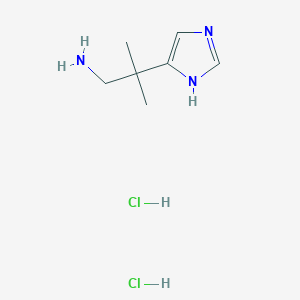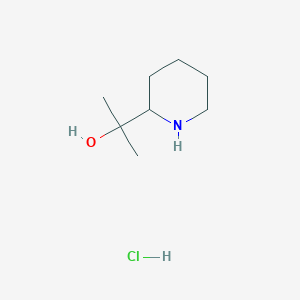![molecular formula C7H7Cl2N3 B2355304 7-(Chlormethyl)-[1,2,4]triazolo[1,5-a]pyridin-Hydrochlorid CAS No. 2173999-08-9](/img/structure/B2355304.png)
7-(Chlormethyl)-[1,2,4]triazolo[1,5-a]pyridin-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride is a chemical compound with the molecular formula C7H6ClN3·HCl It is a derivative of triazolo[1,5-a]pyridine, featuring a chloromethyl group at the 7-position and a hydrochloride salt form
Wissenschaftliche Forschungsanwendungen
7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine scaffold have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Based on the known activities of similar compounds, it can be inferred that this compound may interact with its targets, leading to changes in their function
Biochemical Pathways
Given the potential targets of similar compounds, it can be speculated that this compound may influence pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Based on the activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects in various conditions, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Biochemische Analyse
Biochemical Properties
Compounds within the [1,2,4]triazolo[1,5-a]pyrimidines family are known to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Related [1,2,4]triazolo[1,5-a]pyrimidines have been shown to exhibit significant antiproliferative activity against various cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related [1,2,4]triazolo[1,5-a]pyrimidines have been shown to inhibit the growth of cancer cells by interacting with various biomolecules and influencing gene expression
Temporal Effects in Laboratory Settings
Related [1,2,4]triazolo[1,5-a]pyrimidines have been synthesized under microwave conditions, suggesting that these compounds may be stable under certain conditions .
Dosage Effects in Animal Models
Related [1,2,4]triazolo[1,5-a]pyrimidines have shown potent γ-secretase modulating activity in mice .
Metabolic Pathways
Related [1,2,4]triazolo[1,5-a]pyrimidines have been shown to interact with several metals, suggesting potential involvement in metal-related metabolic pathways .
Subcellular Localization
Related [1,2,4]triazolo[1,5-a]pyrimidines have been shown to interact with various biomolecules, suggesting potential localization within specific cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with [1,2,4]triazolo[1,5-a]pyridine as the core structure.
Chloromethylation Reaction: The core structure undergoes chloromethylation, where a chloromethyl group is introduced at the 7-position. This reaction is often carried out using formaldehyde and hydrochloric acid under controlled conditions.
Purification: The resulting product is purified to obtain the desired compound in its hydrochloride salt form.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Reduction reactions can convert the chloromethyl group to a methylene group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Methylene derivatives.
Substitution Products: Amides, esters, and ethers, depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
3-Benzyl-8-(chloromethyl)[1,2,4]triazolo[4,3-a]pyridine sesquihydrochloride
5-Methyl-6-nitro-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine L-arginine salt monohydrate
Uniqueness: 7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride is unique due to its specific structural features and reactivity. Its chloromethyl group provides versatility in chemical reactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
7-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3.ClH/c8-4-6-1-2-11-7(3-6)9-5-10-11;/h1-3,5H,4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKGFOCJCKIHGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C=C1CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2355223.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2355226.png)
![N-[(3,4-Dimethoxyphenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide](/img/structure/B2355227.png)
![5-chloro-2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B2355231.png)

![6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2355233.png)
![4-Chloro-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2355234.png)
![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2355235.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2355237.png)
![(5Z)-1-ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2355239.png)

